3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole 3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2226182-57-4
VCID: VC6989041
InChI: InChI=1S/C5H6ClIN2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3
SMILES: CN1C(=CC(=N1)CCl)I
Molecular Formula: C5H6ClIN2
Molecular Weight: 256.47

3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole

CAS No.: 2226182-57-4

Cat. No.: VC6989041

Molecular Formula: C5H6ClIN2

Molecular Weight: 256.47

* For research use only. Not for human or veterinary use.

3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole - 2226182-57-4

Specification

CAS No. 2226182-57-4
Molecular Formula C5H6ClIN2
Molecular Weight 256.47
IUPAC Name 3-(chloromethyl)-5-iodo-1-methylpyrazole
Standard InChI InChI=1S/C5H6ClIN2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3
Standard InChI Key NRINZBPWPZUNJT-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)CCl)I

Introduction

PropertyValue/DescriptionSource Analogue
Molecular Weight256.47 g/mol
Density (Predicted)2.03 ± 0.1 g/cm³
Boiling Point (Predicted)310.2 ± 32.0 °C
pKa (Predicted)-0.51 ± 0.10
SolubilityLikely soluble in polar aprotic solvents (e.g., DCM, DMF)Inferred from

The chloromethyl group introduces reactivity toward nucleophilic substitution, while the iodine atom enables participation in metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) . The methyl group at N-1 enhances steric stability, a feature observed in related compounds like 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole .

Synthesis and Optimization

Iodination Strategies

A plausible synthesis route involves iodination of a pre-functionalized pyrazole precursor. For example, 5-chloro-1-methyl-1H-pyrazole could undergo electrophilic iodination using I₂/HIO₃ in refluxing acetic acid, analogous to the method reported for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole (75% yield) . Key steps include:

  • Electrophilic Attack: I⁺ generation via HIO₃/I₂ redox system.

  • Regioselectivity: Iodination occurs preferentially at the 5-position due to electron-withdrawing effects of the chloromethyl group .

  • Purification: Flash chromatography (silica gel, petroleum ether/ethyl acetate) isolates the product .

Chloromethylation

Introducing the chloromethyl group may involve:

  • Mannich Reaction: Reaction of 5-iodo-1-methyl-1H-pyrazole with formaldehyde and HCl.

  • Chloromethylation Reagents: Use of chloromethyl methyl ether (MOM-Cl) under acidic conditions .

Challenges include controlling polyhalogenation and preserving the iodine substituent. Modulating reaction temperature (0–25°C) and stoichiometry (1:1.2 substrate:chloromethylating agent) could optimize yields .

Structural and Spectroscopic Characterization

NMR Spectroscopy

Comparative data from analogous compounds suggest the following spectral features:

  • ¹H NMR (CDCl₃):

    • Methyl group (N-1): δ 3.84 ppm (s, 3H) .

    • Chloromethyl (-CH₂Cl): δ 4.52–4.78 ppm (s, 2H) .

    • Pyrazole H-4: δ 6.10–6.35 ppm (s, 1H) .

  • ¹³C NMR:

    • C-I: ~60 ppm (deshielded due to iodine’s inductive effect) .

    • N-Methyl: ~37 ppm .

Crystallography

While no crystal structure exists for this compound, related iodopyrazoles exhibit:

  • Planar Pyrazole Rings: Dihedral angles <5° between ring atoms .

  • Halogen Bonding: I⋯N interactions (3.5–3.7 Å) influencing solid-state packing .

Reactivity and Applications

Cross-Coupling Reactions

The iodine atom facilitates transformations such as:

  • Sonogashira Coupling: With terminal alkynes to form aryl alkynes .

  • Suzuki-Miyaura Coupling: With boronic acids for biaryl synthesis .

Functionalization of Chloromethyl Group

  • Nucleophilic Substitution: Reaction with amines (e.g., piperazine) to yield tertiary amines.

  • Oxidation: Conversion to aldehyde (-CHO) via Kornblum oxidation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator